4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid
Description
This compound is a sulfonated azo-pyrazoline derivative characterized by a naphthalene sulfonic acid backbone linked to a pyrazolone ring via a diazenyl group. The structure includes an ethoxycarbonyl substituent at position 3 of the pyrazoline ring and a sulfophenyl group at position 1 (). Its molecular formula is C₂₀H₁₆N₄O₁₀S₂, with an average molecular mass of 544.48 g/mol (calculated from ). The presence of dual sulfonic acid groups enhances its water solubility, making it suitable for applications in dyes, sensors, or bioactive agents.
Properties
Molecular Formula |
C22H18N4O9S2 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-[[3-ethoxycarbonyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H18N4O9S2/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3,(H,29,30,31)(H,32,33,34) |
InChI Key |
BINQBZMJVFDZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid typically involves a multi-step processThe sulfonation of the naphthalene ring is another critical step, which is usually carried out under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Reduction of the Azo Group
The azo (–N=N–) group undergoes reductive cleavage under specific conditions. Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media reduces the azo bond to form two aromatic amines:
Key Data :
-
Reagents : Na₂S₂O₄ (0.1–0.5 M), NaOH (pH 10–12)
-
Products : 4-aminonaphthalene-1-sulfonic acid and 4-(3-ethoxycarbonyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid .
-
Mechanism : Two-electron transfer reduces the azo bond to –NH–NH–, followed by protonation to form primary amines.
Acid-Base Reactions of Sulfonic Acid Groups
The sulfonic acid groups (–SO₃H) exhibit strong acidity (pKa ≈ −1 to 2) and readily form sulfonate salts (–SO₃⁻Na⁺) in basic conditions:
Key Data :
-
Reactivity : Both naphthalene-1-sulfonic acid and 4-sulfophenyl groups participate in neutralization.
-
Applications : Salt formation enhances water solubility, critical for dye applications .
Hydrolysis of the Ethoxycarbonyl Ester
The ethoxycarbonyl group (–COOEt) undergoes alkaline hydrolysis to yield a carboxylic acid (–COOH):
Key Data :
-
Conditions : 1–2 M NaOH, 60–80°C, aqueous ethanol.
-
Product : Corresponding carboxylic acid derivative (CID 61786) .
Electrophilic Aromatic Substitution (EAS)
The pyrazole and naphthalene rings exhibit limited EAS reactivity due to electron-withdrawing sulfonic acid and ester groups. Nitration or sulfonation requires harsh conditions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 50–70°C introduces nitro groups at meta positions relative to sulfonic acid substituents.
-
Steric Effects : Bulky substituents on the pyrazole ring hinder further substitution.
Mechanistic and Stability Considerations
-
Thermal Stability : Decomposition occurs above 250°C, releasing SOₓ and NOₓ gases.
-
pH Sensitivity : Acidic conditions promote protonation of sulfonic acid groups, while alkaline conditions favor ester hydrolysis.
-
Photoreactivity : Azo bonds degrade under UV light, leading to color fading in dye applications.
This compound’s reactivity is central to its utility in industrial dyeing and biochemical staining, though environmental and stability concerns necessitate precise control of reaction conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its ability to interact with biological systems. Its structural components suggest it could act as an anti-inflammatory or antimicrobial agent. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activity, which may extend to this compound as well.
Dye Chemistry
Due to its azo group and sulfonic acid functionality, this compound can be utilized in dye chemistry. Azo compounds are known for their vibrant colors and are widely used in textile and food industries as dyes. The sulfonic acid group enhances the solubility of the dye in water, making it suitable for various applications.
Analytical Chemistry
The compound can serve as a reagent in analytical chemistry for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analysis. The naphthalene sulfonic acid moiety can also enhance the fluorescence properties of the compound, aiding in sensitive detection methods.
Case Studies
Mechanism of Action
The mechanism of action of 4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid involves its interaction with specific molecular targets. The compound’s sulfonic acid groups enable it to bind to various substrates, facilitating its use as a dye. Additionally, its pyrazole ring structure contributes to its stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Variations and Solubility :
- The target compound’s dual sulfonic acid groups (vs. Acid Red 195’s single sulfonate) confer superior water solubility, critical for aqueous-phase applications. However, Acid Red 195’s hydroxyl group enhances its binding to natural fibers like wool .
- The ethoxycarbonyl group in the target compound is a distinguishing feature compared to the methyl group in Acid Red 195 or the nitrophenyl group in ’s compound. This substituent may influence electronic properties and reactivity .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving diazo coupling (evidenced by similar protocols in and ). In contrast, Acid Red 195 is synthesized via azo coupling of pyrazolone with naphthols under alkaline conditions .
- The nitro-substituted analog () involves hydrazine derivatives, which are prone to tautomerism, complicating purification compared to the target compound’s straightforward sulfonation steps .
Bioactivity :
- While direct bioactivity data for the target compound are lacking, analogs like 4-hydroxyphenyl-pyrazoline sulfonamides () exhibit carbonic anhydrase inhibition (IC₅₀: 12–45 nM) and cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀: 8–22 µM) .
- The nitro-substituted compound () shows moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus and E. coli), suggesting that electron-withdrawing groups enhance such activity .
Technological Applications: Acid Red 195 is widely used in textiles, whereas the target compound’s structural complexity (e.g., ethoxycarbonyl) may render it more suitable for advanced materials, such as pH-sensitive dyes or metal-ion sensors .
Biological Activity
4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic acid (CAS: 732922-62-2) is a synthetic compound known for its complex structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H18N4O9S2
- Molecular Weight : 546.53 g/mol
- IUPAC Name : (E)-4-((3-(ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)naphthalene-1-sulfonic acid
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The presence of the pyrazole ring contributes to its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anti-inflammatory Properties : Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways.
- Antimicrobial Effects : Preliminary investigations reveal potential antimicrobial properties, particularly against certain bacterial strains, possibly due to the sulfonic acid group enhancing solubility and bioavailability.
Biological Activity Data
Case Study 1: Antioxidant Efficacy
A study conducted on a rat model demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups. The reduction in malondialdehyde (MDA) levels indicated decreased lipid peroxidation, supporting its role as an antioxidant.
Case Study 2: Anti-inflammatory Action
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests a promising application in managing inflammatory disorders.
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial properties revealed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis.
Q & A
Q. Critical Considerations :
- Temperature control (<10°C during diazenyl coupling) prevents undesired byproducts.
- Excess sulfonic acid groups require ion-exchange resins for efficient salt formation .
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm the diazenyl (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and ethoxycarbonyl groups (δ 4.3–4.5 ppm for -OCHCH) .
- IR Spectroscopy : Identify sulfonate (S=O stretching at 1180–1250 cm) and carbonyl (C=O at 1680–1720 cm) functional groups .
- X-ray Crystallography : Resolve the crystal structure to confirm planar geometry of the naphthalene and pyrazole rings. DFT calculations (B3LYP/6-311+G(d,p)) validate electronic properties .
Q. Methodological Answer :
UV-Vis Spectroscopy : Monitor hypochromic shifts in the diazenyl absorption band (λ~450 nm) upon binding to bovine serum albumin (BSA). Calculate binding constants via the Benesi-Hildebrand method .
Fluorescence Quenching : Titrate BSA (fixed concentration) with the compound. Use Stern-Volmer plots to determine quenching mechanisms (static vs. dynamic) .
Molecular Docking : Employ AutoDock Vina to simulate binding poses, focusing on sulfonate groups interacting with lysine residues in BSA’s hydrophobic pockets .
Q. Key Findings :
- High solubility (due to sulfonate groups) enhances binding affinity in aqueous media.
- Diazenyl groups form stable π-π stacking with tryptophan residues, confirmed by circular dichroism .
Advanced: What computational strategies predict its reactivity in novel reaction environments?
Q. Methodological Answer :
Reaction Path Search : Use quantum chemical calculations (Gaussian 16, M06-2X/def2-TZVP) to map potential energy surfaces for sulfonate substitution reactions .
Machine Learning (ML) : Train ML models on existing diazenyl compound datasets to predict regioselectivity in electrophilic aromatic substitution. Feature engineering includes Hammett σ values and frontier orbital energies .
Microkinetic Modeling : Integrate DFT-derived activation barriers with transition state theory to simulate reaction yields under varying temperatures (25–80°C) .
Q. Case Study :
- ICReDD’s hybrid computational-experimental workflow reduced optimization time for sulfonate alkylation by 60% .
Advanced: How to resolve contradictions in reported stability profiles of diazenyl-sulfonate compounds?
Q. Methodological Answer :
Controlled Degradation Studies : Expose the compound to UV light (254 nm) and track decomposition via HPLC. Compare degradation rates in acidic (pH 3) vs. neutral conditions .
Electrochemical Analysis : Perform cyclic voltammetry to assess redox stability. Sulfonate groups stabilize the compound against oxidation (E = +0.85 V vs. Ag/AgCl) .
Cross-Validation : Replicate conflicting studies with standardized buffers (e.g., phosphate vs. Tris-HCl) to isolate pH-dependent instability .
Q. Resolution :
- Discrepancies arise from residual metal ions (e.g., Fe) in early studies, which catalyze diazenyl cleavage. Chelating agents (EDTA) improve stability .
Basic: What are its primary applications in material science research?
Q. Methodological Answer :
- Dye-Sensitized Solar Cells (DSSCs) : Use as a co-sensitizer with N719 dye. Measure photocurrent density (J) enhancements via IPCE spectra .
- Ion-Exchange Membranes : Incorporate into sulfonated poly(ether ether ketone) matrices. Test proton conductivity (σ = 0.12 S/cm at 80°C) for fuel cell applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
